molecular formula C14H14N2O3 B13948296 2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 783370-96-7

2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B13948296
CAS No.: 783370-96-7
M. Wt: 258.27 g/mol
InChI Key: VJUKXFAACPIOOA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H14N2O3 It is a benzamide derivative that features a hydroxyl group, a methoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide
  • 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide

Uniqueness

2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

783370-96-7

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O3/c1-9-4-3-5-13(15-9)16-14(18)11-7-6-10(19-2)8-12(11)17/h3-8,17H,1-2H3,(H,15,16,18)

InChI Key

VJUKXFAACPIOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)O

Origin of Product

United States

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